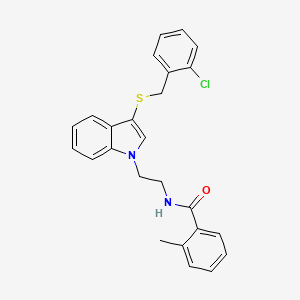
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C25H23ClN2OS and its molecular weight is 434.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis and Chemical Structure
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Core : This is often achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Introduction of the 2-Chlorobenzylthio Group : This involves a nucleophilic substitution reaction between the indole derivative and 2-chlorobenzyl chloride in the presence of a base.
- Attachment of the Ethyl Linker : Alkylation with ethyl bromide introduces the ethyl group.
- Formation of the Benzamide Moiety : The final step involves coupling with 2-methylbenzoic acid or its derivatives.
The resulting structure can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, compounds with thiourea functionalities have shown effectiveness against various bacterial strains such as E. faecalis and K. pneumoniae. The minimum inhibitory concentration (MIC) values for related compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Cytotoxicity and Cancer Research
Several studies have evaluated the cytotoxic effects of similar indole-based compounds on cancer cell lines. For example, a study reported that certain derivatives exhibited IC50 values against breast cancer cells (MCF-7) in the range of 225 µM, indicating a moderate level of effectiveness . Furthermore, compounds were shown to induce apoptosis and halt cell cycle progression at specific phases, suggesting their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 225 | Apoptosis induction |
| Compound B | HCT-116 | 9.71 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound may exhibit anti-inflammatory effects. Studies have reported that related compounds significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6, presenting a promising avenue for treating inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can alter enzymatic activities or cellular pathways, leading to various therapeutic effects. For instance, binding to proteins involved in cell signaling pathways may result in altered gene expression or apoptosis in cancer cells.
Case Studies
Several case studies highlight the compound's potential applications:
- Case Study on Antimicrobial Efficacy : A study demonstrated that a derivative exhibited significant inhibition against Pseudomonas aeruginosa, with an inhibition zone diameter comparable to standard treatments.
- Case Study on Cancer Cell Lines : In vitro tests showed that treatment with the compound resulted in a notable decrease in cell viability across multiple cancer cell lines, reinforcing its potential as an anticancer agent.
属性
IUPAC Name |
N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c1-18-8-2-4-10-20(18)25(29)27-14-15-28-16-24(21-11-5-7-13-23(21)28)30-17-19-9-3-6-12-22(19)26/h2-13,16H,14-15,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYSAHYGYITPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














